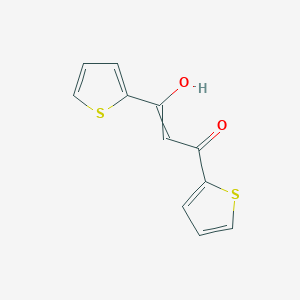
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative. Chalcones are a class of organic compounds with the general formula C6H5COCH=CHC6H5. This particular compound is characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base. The reaction involves the condensation of an aromatic aldehyde with an aromatic ketone. In this case, the aldehyde and ketone are substituted with thiophene rings. The reaction conditions usually include refluxing the reactants in ethanol or methanol for several hours to achieve a high yield of the desired chalcone derivative .
Analyse Chemischer Reaktionen
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The biological activity of 3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, molecular docking studies have shown that the compound has a high affinity for enzymes like COX-1 and TRPA1, which are involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1,3-bis(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives and thiophene-containing compounds:
Chalcones: Other chalcones, such as 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, share similar structural features but may differ in their biological activities and applications.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-hydroxy-2-thiophene carboxylic acid exhibit different chemical properties and uses due to variations in their substitution patterns.
The uniqueness of this compound lies in its dual thiophene substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H8O2S2 |
|---|---|
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
3-hydroxy-1,3-dithiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H |
InChI-Schlüssel |
LSZVMHRIKBGPFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=CC(=O)C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
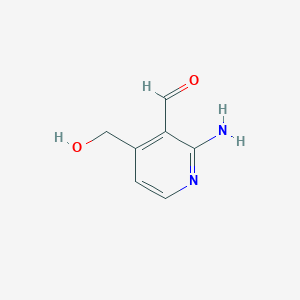
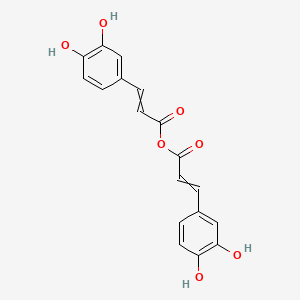
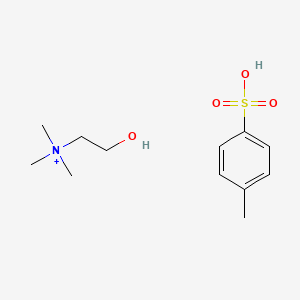
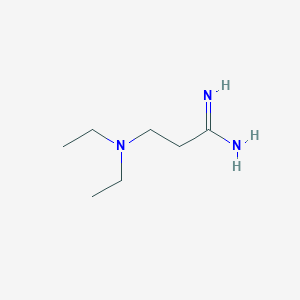
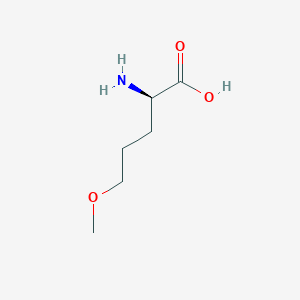

![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
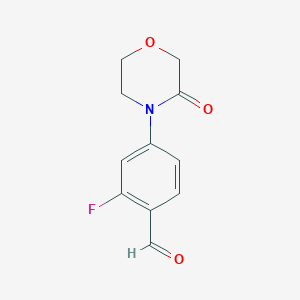
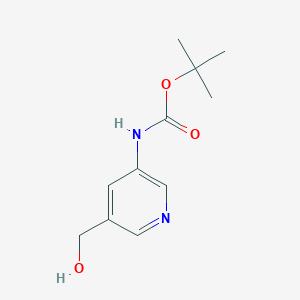
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
